molecular formula C7H16O2 B1618967 1-Isobutoxypropan-2-ol CAS No. 23436-19-3

1-Isobutoxypropan-2-ol

Cat. No.: B1618967
CAS No.: 23436-19-3
M. Wt: 132.2 g/mol
InChI Key: MWGRRMQNSQNFID-UHFFFAOYSA-N
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Description

1-Isobutoxypropan-2-ol (CAS: 23436-19-3; EINECS: 245-663-9) is a nonionic surfactant classified as an ether glycol. Its molecular formula is C₇H₁₆O₂, with a molecular weight of 132.20 g/mol . Structurally, it consists of a propan-2-ol backbone substituted with an isobutoxy group (2-methylpropoxy). Key properties include:

  • Physical state: Liquid at room temperature.
  • Solubility: Miscible with water, making it suitable for aqueous formulations.
  • Applications: Used in industrial cleaning agents, coatings, and as a solvent due to its surfactant properties.
  • Hazards: Flammable, skin/eye irritant, and reactive with strong oxidizers .

Properties

IUPAC Name

1-(2-methylpropoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)4-9-5-7(3)8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGRRMQNSQNFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051888
Record name 1-Isobutoxypropan-2-ol
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23436-19-3
Record name 1-(2-Methylpropoxy)-2-propanol
Source CAS Common Chemistry
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Record name Isobutoxypropanol
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Record name 2-Propanol, 1-(2-methylpropoxy)-
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Record name 1-Isobutoxypropan-2-ol
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Record name 1-isobutoxypropan-2-ol
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Preparation Methods

The synthesis of 1-Isobutoxypropan-2-ol typically involves the reaction of isobutanol with propylene oxide. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under controlled temperature and pressure conditions. The industrial production of this compound follows similar methods, ensuring high purity and yield .

Chemical Reactions Analysis

1-Isobutoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes and acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the isobutoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Industrial Applications

1. Solvent in Chemical Processes

  • Use Case : 1-Isobutoxypropan-2-ol is primarily used as a solvent for resins, varnishes, and inks due to its ability to dissolve various organic compounds.
  • Properties : It exhibits good solvency power, making it suitable for formulations that require high viscosity reduction.

2. Cleaning Agent

  • Use Case : Employed as a cleaning agent in both industrial and household applications, it effectively removes grease and residues from surfaces.
  • Impact : Its use in cleaning formulations enhances the efficacy of products designed for heavy-duty cleaning tasks.

Pharmaceutical Applications

1. Drug Formulation

  • Use Case : In pharmaceutical preparations, this compound acts as a solvent and carrier for active ingredients.
  • Benefits : Its low toxicity profile makes it an ideal candidate for use in formulations intended for human consumption.

2. Biological Studies

  • Use Case : The compound is utilized in biological research for the extraction and purification of biomolecules.
  • Case Study Example : In studies involving nucleic acid precipitation, this compound has been shown to effectively precipitate DNA while minimizing salt co-precipitation, which is critical for downstream applications such as sequencing.

Environmental Applications

1. Biodegradability Studies

  • Use Case : Research indicates that this compound has favorable biodegradation characteristics, making it a candidate for environmentally friendly solvents.
ParameterValue
Biodegradation Half-life360 hours (water)
Environmental Partitioning51.6% to water

Mechanism of Action

The mechanism by which 1-Isobutoxypropan-2-ol exerts its effects is primarily through its solvent properties. It interacts with various molecular targets, including proteins and lipids, altering their solubility and stability. This compound can also form hydrogen bonds with other molecules, enhancing its effectiveness as a solvent .

Comparison with Similar Compounds

1-Butoxypropan-2-ol (Propylene Glycol Monobutyl Ether)

  • CAS: 29387-86-8 (inferred from synonyms in ).
  • Molecular Formula : C₇H₁₆O₂ (same as 1-isobutoxypropan-2-ol).
  • Structure : Linear butoxy group (-OC₄H₉) attached to propan-2-ol.
  • Key Differences :
    • Boiling Point : Higher boiling point than the branched isobutoxy derivative due to increased van der Waals forces in the linear chain.
    • Applications : Common solvent in paints, inks, and degreasers.
    • Hazards : Similar flammability and irritant profile but may exhibit slower evaporation rates .

Isopropanol (2-Propanol)

  • CAS : 67-63-0.
  • Molecular Formula : C₃H₈O.
  • Structure : Simple secondary alcohol without ether linkages.
  • Key Differences :
    • Volatility : Higher volatility due to smaller molecular size.
    • Solubility : Fully miscible with water but less effective as a surfactant.
    • Applications : Disinfectant, industrial solvent, and antifreeze component.
    • Hazards : Highly flammable and more volatile than glycol ethers .

1-(Butoxyethoxy)-2-propanol

  • Structure : Contains an additional ethoxy group (-OCH₂CH₂O-) compared to this compound.
  • Molecular Formula : C₉H₂₀O₃.
  • Key Differences :
    • Solubility : Enhanced water solubility due to increased polarity from the ethoxy group.
    • Applications : Co-solvent in agrochemicals and coatings requiring higher boiling points.
    • Hazards : Similar irritant properties but lower flammability due to higher molecular weight .

Data Table: Comparative Analysis

Property This compound 1-Butoxypropan-2-ol Isopropanol 1-(Butoxyethoxy)-2-propanol
CAS 23436-19-3 29387-86-8 67-63-0 Not explicitly listed
Molecular Formula C₇H₁₆O₂ C₇H₁₆O₂ C₃H₈O C₉H₂₀O₃
Molecular Weight (g/mol) 132.20 132.20 60.10 ~176.25 (estimated)
Structure Branched ether Linear ether Secondary alcohol Ether with ethoxy extension
Water Solubility High Moderate High Very high
Primary Applications Surfactant, solvent Paints, cleaners Disinfectant, solvent High-boiling co-solvent
Hazards Flammable, irritant Flammable, irritant Highly flammable Irritant, less flammable

Research Findings and Trends

Branching vs. Linear Chains :

  • Branched ethers like this compound exhibit lower boiling points and faster evaporation rates compared to linear analogs (e.g., 1-butoxypropan-2-ol), making them preferable in quick-drying applications .
  • Linear chains enhance surface activity in some formulations due to better packing at interfaces.

Functional Group Impact: Ether linkages in glycol ethers (e.g., this compound) improve compatibility with both polar and non-polar substances, unlike simpler alcohols like isopropanol . Additional ethoxy groups (e.g., in 1-(butoxyethoxy)-2-propanol) increase hydrophilicity and boiling points, expanding utility in high-temperature processes .

Safety Profiles: All glycol ethers share irritant risks, but branched derivatives may penetrate skin faster due to lower molecular weight . Isopropanol’s high volatility increases inhalation hazards relative to glycol ethers .

Biological Activity

1-Isobutoxypropan-2-ol, also known as isobutyl propanol, is a compound with notable biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.

This compound has the following chemical formula:

  • Molecular Formula : C₅H₁₂O₂
  • Molar Mass : 104.15 g/mol

This compound is characterized by its isobutyl group attached to a propanol backbone, which influences its solubility and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of isobutanol exhibit significant antimicrobial properties. In a study evaluating various compounds, derivatives with isobutyl chains demonstrated complex antibacterial activity against both Staphylococcus aureus (including MRSA) and Enterococcus faecalis . The minimum inhibitory concentrations (MICs) for these compounds ranged from 18.7 to 35.8 μM, highlighting their potential as effective antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound were assessed using the human monocytic leukemia cell line THP-1. The results indicated a range of IC50 values, suggesting that lipophilicity plays a crucial role in enhancing cytotoxicity . Compounds with higher lipophilicity exhibited increased cytotoxic effects, making them candidates for further investigation in cancer treatment.

Toxicological Profile

This compound's toxicity profile has been studied in various contexts:

  • Acute Toxicity : Ingesting large amounts can lead to CNS depression and metabolic disturbances. The lethal dose is estimated to be around 200–400 mL .
  • Chronic Exposure : Long-term exposure studies have indicated potential neurotoxic effects, particularly at high concentrations .

Case of Isopropyl Alcohol Intoxication

A notable case highlighted the dangers associated with isopropyl alcohol (IPA), closely related to isobutoxypropan-2-ol. A 33-year-old male was found deceased with high concentrations of IPA in his system. The case underscored the rapid absorption and metabolism of IPA to acetone, contributing to CNS depression and other systemic effects .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of isobutanol. For example, derivatives demonstrated antioxidant activities measured by the ABTS method, indicating potential therapeutic applications beyond antimicrobial effects .

Summary Table of Biological Activities

Activity Target Organism/Cell Line MIC/IC50 Values Notes
AntibacterialStaphylococcus aureus18.7 - 35.8 μMEffective against MRSA
CytotoxicityTHP-1 (human leukemia cells)VariesIncreased lipophilicity enhances effects
Acute ToxicityHumanLethal dose: 200–400 mLCNS depression observed

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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